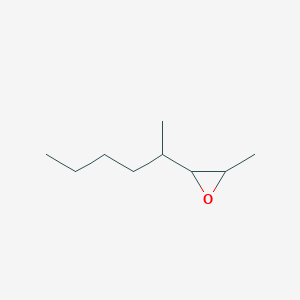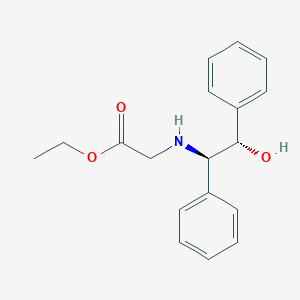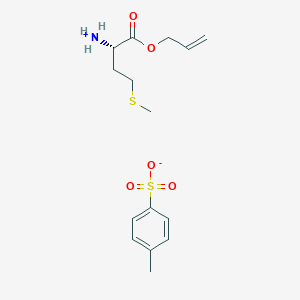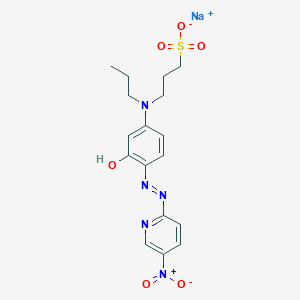
3-Hexene-2,5-diol
Übersicht
Beschreibung
3-Hexene-2,5-diol is an organic compound with the molecular formula C6H12O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hexene backbone. The compound is characterized by its double bond located between the third and fourth carbon atoms, and hydroxyl groups attached to the second and fifth carbon atoms. This structure imparts unique chemical properties to this compound, making it a valuable compound in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Hexene-2,5-diol can be synthesized through several methods. One common approach involves the hydroxylation of 3-hexene using osmium tetroxide (OsO4) as a catalyst. The reaction typically occurs in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions. The reaction proceeds via the formation of a cyclic osmate ester intermediate, which is subsequently hydrolyzed to yield this compound .
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of 3-hexyne-2,5-diol. This process involves the use of a palladium catalyst supported on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The hydrogenation selectively reduces the triple bond in 3-hexyne-2,5-diol to a double bond, resulting in the formation of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hexene-2,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form 3-hexene-2,5-dione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically occurs under acidic conditions and involves the cleavage of the hydroxyl groups .
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst. This reaction reduces the double bond to form 3-hexane-2,5-diol .
Substitution: this compound can undergo nucleophilic substitution reactions with halogenating agents such as thionyl chloride (SOCl2) to form 3-chloro-2,5-hexanediol .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C).
Substitution: Thionyl chloride (SOCl2), pyridine.
Major Products:
Oxidation: 3-hexene-2,5-dione.
Reduction: 3-hexane-2,5-diol.
Substitution: 3-chloro-2,5-hexanediol.
Wissenschaftliche Forschungsanwendungen
3-Hexene-2,5-diol has a wide range of applications in scientific research, including:
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active molecules.
- Studied for its effects on cellular processes and enzyme activity.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its antimicrobial and antifungal properties.
Industry:
- Utilized in the production of specialty chemicals and polymers.
- Applied in the formulation of coatings, adhesives, and sealants .
Wirkmechanismus
The mechanism of action of 3-Hexene-2,5-diol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile due to the presence of hydroxyl groups, allowing it to participate in nucleophilic addition and substitution reactions. Additionally, the double bond in this compound can undergo electrophilic addition reactions, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
3-Hexene-2,5-diol can be compared with other similar compounds, such as:
3-Hexyne-2,5-diol: Contains a triple bond instead of a double bond, resulting in different reactivity and chemical properties.
3-Hexane-2,5-diol: Lacks the double bond, making it less reactive in certain types of chemical reactions.
2,5-Dimethyl-3-hexyne-2,5-diol: Contains additional methyl groups, which can influence its steric and electronic properties.
Uniqueness: The presence of both hydroxyl groups and a double bond in this compound imparts unique reactivity, making it a valuable compound in various chemical transformations and industrial applications .
Eigenschaften
IUPAC Name |
(E)-hex-3-ene-2,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h3-8H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSWYJHDAKIVIM-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7319-23-5 | |
| Record name | 3-Hexene-2,5-diol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60702 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hexene-2,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















